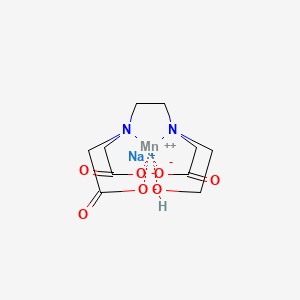
3-(m-Toluoyloxy)phenyltrimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(m-Toluoyloxy)phenyltrimethylammonium bromide is a quaternary ammonium compound with the molecular formula C9H14Br3N-2. It is known for its applications in various fields, including organic chemistry, medicinal chemistry, and industrial processes. This compound is characterized by its crystalline powder form and orange color .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Toluoyloxy)phenyltrimethylammonium bromide typically involves the reaction of phenyltrimethylammonium bromide with m-toluoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 2-8°C to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization and other purification techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-(m-Toluoyloxy)phenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
3-(m-Toluoyloxy)phenyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Mécanisme D'action
The mechanism of action of 3-(m-Toluoyloxy)phenyltrimethylammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. The specific pathways and molecular targets depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyltrimethylammonium bromide
- Trimethylphenylammonium tribromide
- N,N,N-Trimethylanilinium tribromide
Uniqueness
3-(m-Toluoyloxy)phenyltrimethylammonium bromide stands out due to its unique structural features and specific applications. Its m-toluoyloxy group imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
63870-00-8 |
|---|---|
Formule moléculaire |
C17H20BrNO2 |
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
trimethyl-[3-(3-methylbenzoyl)oxyphenyl]azanium;bromide |
InChI |
InChI=1S/C17H20NO2.BrH/c1-13-7-5-8-14(11-13)17(19)20-16-10-6-9-15(12-16)18(2,3)4;/h5-12H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
NSHIECYVKDXKIR-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)






![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)



